Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate
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Overview
Description
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a thioxo group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclocondensation reaction. This is achieved by reacting an aminobenzophenone derivative with a suitable acylating agent under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by treating the intermediate benzodiazepine with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance reaction efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Hydrolysis: Carboxylic acid, methanol.
Scientific Research Applications
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential as a ligand for various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets and pathways:
GABA Receptors: The compound binds to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects.
Ion Channels: Modulates the activity of ion channels, particularly chloride channels, resulting in hyperpolarization of neuronal membranes and reduced neuronal excitability.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.
Comparison with Similar Compounds
Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate can be compared with other benzodiazepine derivatives:
Diazepam: Similar anxiolytic and sedative effects but differs in the presence of the thioxo group, which may alter its pharmacokinetic properties.
Clonazepam: Both compounds have anticonvulsant properties, but this compound has a unique methoxy group that may affect its receptor binding affinity.
Oxazepam: Shares similar anxiolytic effects, but the presence of the ester group in this compound provides different metabolic stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-sulfanylidene-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-13-7-8-15-14(9-13)18(11-3-5-12(20)6-4-11)21-16(19(26)22-15)10-17(23)25-2/h3-9,16H,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOGNSKOSOXORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)C(N=C2C3=CC=C(C=C3)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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